molecular formula C17H18N4O3S B2887387 4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2097857-03-7

4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2887387
CAS RN: 2097857-03-7
M. Wt: 358.42
InChI Key: IHEAJEYSFVGGBQ-UHFFFAOYSA-N
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Description

“4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile” is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. It belongs to the class of organic compounds known as 1-benzoylpiperidines, which are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a series of 1,3,5-triazine derivatives were synthesized and identified as potent and selective ALK inhibitors . Another study described a facile synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the crystal structure of 2- (2- ( (4,6-dimethoxypyrimidin-2-yl)oxy) was refined with SHELXL .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the piperidine derivative was first coupled with Boc‐protected β‐alanine using HBTU/HOBt/DIPEA as activating agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed in various studies. For instance, the average molecular weight of a similar compound, 4- ( {4- [ (4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile, is 336.3877 with a chemical formula of C19H20N4O2 .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent Development

The compound has been explored for its potential use in medicinal chemistry, particularly in the development of therapeutic agents. Its structure suggests it could be a candidate for creating small molecule drugs due to its ability to interact with various biological targets . The sulfonyl benzonitrile moiety, in particular, is of interest for its potential pharmacological properties.

Pharmacology: Inhibitor Design

In pharmacology, this compound could serve as a lead structure for designing inhibitors against specific enzymes or receptors. For instance, compounds with similar structures have been used to inhibit nitric oxide synthase, which plays a role in various diseases . The piperidine and pyrimidinyl groups could be key functional groups for binding to active sites of target proteins.

Biochemistry: Enzyme Interaction Studies

Biochemically, “4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile” could be used to study enzyme interactions. Its molecular framework allows it to potentially interact with enzymes like protein kinases, which are crucial in signaling pathways and have implications in cancer research .

Chemical Synthesis: Intermediate for Complex Molecules

This compound could act as an intermediate in the synthesis of more complex molecules. Its reactive groups, such as the sulfonyl and nitrile, offer points of functionalization for further chemical modifications, which is valuable in synthetic organic chemistry .

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectroscopy. Their unique chemical structure can aid in the separation and identification of similar compounds or in the calibration of analytical instruments .

Drug Discovery: High-Throughput Screening

The compound’s structure makes it suitable for high-throughput screening in drug discovery. It could be part of a library of compounds tested against a variety of biological targets to identify new drug candidates .

Safety and Hazards

While specific safety and hazard information for “4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for the study of “4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile” and similar compounds could involve further exploration of their potential applications in various fields. For instance, one study observed that certain compounds increased phosphorylation of H2AX in MCF-7 cells, comparable to that observed with Olaparib .

properties

IUPAC Name

4-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-13-19-9-6-17(20-13)24-15-7-10-21(11-8-15)25(22,23)16-4-2-14(12-18)3-5-16/h2-6,9,15H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEAJEYSFVGGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)benzonitrile

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